3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ST1926 is synthesized through a series of chemical reactions starting from adamantane derivatives. The synthetic route involves the formation of a biphenyl structure with an adamantyl group and a hydroxyl group at specific positions. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of ST1926 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in the industrial production of ST1926 .
Chemical Reactions Analysis
Types of Reactions
ST1926 undergoes various chemical reactions, including:
Oxidation: ST1926 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the ST1926 molecule.
Substitution: Substitution reactions can introduce new functional groups into the ST1926 structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of ST1926 with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
ST1926 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ST1926 is used as a model compound to study the reactivity and properties of retinoid-related molecules.
Biology: It is used to investigate the mechanisms of apoptosis and cell proliferation in cancer cells.
Medicine: ST1926 has shown potential as an anti-cancer agent, particularly in the treatment of leukemia and colorectal cancer. .
Mechanism of Action
ST1926 exerts its effects through several mechanisms:
Apoptosis Induction: ST1926 induces apoptosis in cancer cells by increasing cytosolic calcium levels and inhibiting mitochondrial calcium uptake.
DNA Damage: It causes early DNA damage and S-phase arrest in cancer cells, leading to apoptosis.
Inhibition of DNA Polymerase Alpha: ST1926 inhibits the catalytic subunit of DNA polymerase alpha, which is involved in initiating DNA synthesis in eukaryotic cells.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H26O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28) |
InChI Key |
QAWBIEIZDDIEMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O |
Origin of Product |
United States |
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